Inhibition of IgE-Mediated Mast Cell Degranulation: Direct Comparison of CDGM vs. CGNMII in RBL-2H3 Cells
4''-Methyloxy-Daidzin (CDGM) inhibits antigen-induced mast cell degranulation, but its inhibitory effect is weaker than that of CGNMII (genistein 4'-O-β-D-glucoside 4''-O-methylate), the most potent compound identified in the same study, at the tested concentration of 30 µM . This direct, head-to-head comparison in the same assay system establishes a clear potency ranking critical for selecting the appropriate methyl-glycoside tool compound for antiallergic mechanism studies.
| Evidence Dimension | Inhibition of antigen-induced degranulation (β-hexosaminidase release) |
|---|---|
| Target Compound Data | Inhibits degranulation (quantitative % inhibition value not specified in available abstract; effect reported as weaker than CGNMII) |
| Comparator Or Baseline | CGNMII (genistein 4'-O-β-D-glucoside 4''-O-methylate) at 30 µM |
| Quantified Difference | CGNMII exhibited the strongest inhibition among four novel methyl-glycosides tested, with CDGM showing weaker inhibitory activity . |
| Conditions | RBL-2H3 mast cells sensitized with DNP-specific IgE overnight, pretreated with compound for 30 min, challenged with DNP-BSA antigen for 10 min; degranulation measured via β-hexosaminidase release . |
Why This Matters
Direct potency comparison under identical assay conditions enables rational selection of CDGM as a weaker reference compound or CGNMII as a more potent positive control in mast cell degranulation studies.
